molecular formula C8H11FO3 B12308118 Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B12308118
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-UHFFFAOYSA-N
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Description

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is a fluorinated cyclopropyl derivative of the ethyl 3-oxopropanoate scaffold. This compound features a trans-configuration fluorine atom on the cyclopropane ring, which introduces steric and electronic effects that may influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

ethyl 3-(2-fluorocyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3

InChI Key

WKEXZXHWDVGSCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The most widely reported method involves cyclopropanation of fluorinated alkenes using transition metal catalysts. This approach leverages the [2+1] cycloaddition between ethyl diazoacetate and 2-fluoroallyl derivatives. A representative protocol from ACS Publications involves reacting N-benzyl-2-fluoroallylamine with ethyl diazoacetate in the presence of copper(II) acetylacetonate [Cu(acac)₂] at 40°C for 18 hours. The reaction proceeds via a metallocarbene intermediate, with the trans-selectivity attributed to steric hindrance between the fluorine atom and the catalyst’s ligand sphere.

Key parameters influencing yield and stereochemistry:

Parameter Optimal Condition Impact on Yield Trans:cis Ratio
Catalyst Cu(acac)₂ (5 mol%) 78% 3:2
Solvent Acetonitrile - -
Temperature 40°C Maximizes rate Stabilizes trans
Diazo Equivalents 1.2 equiv Prevents dimer No effect

This method’s limitation lies in moderate diastereoselectivity (3:2 trans:cis), necessitating chromatographic separation. However, scalability to gram quantities (up to 10 g demonstrated) makes it industrially viable.

Halogenative Cyclization of β-Keto Esters

An alternative route involves cyclizing β-keto esters bearing fluorine-containing substituents. As detailed in a PMC study, ethyl 3-(2-fluorovinyl)-3-oxopropanoate undergoes radical-mediated cyclization using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). The reaction proceeds through a bromofluorination-elimination sequence, forming the cyclopropane ring via a high-energy triplet diradical intermediate.

Mechanistic Insights :

  • Bromofluorination : NBS adds bromine and fluoride across the double bond, yielding a vicinal dibromofluoride.
  • Elimination : Heating to 80°C induces HBr elimination, generating a fluorinated carbene.
  • Cyclization : The carbene undergoes intramolecular C–C bond formation with the ketoester’s α-carbon.

This method achieves 65% yield with excellent trans-selectivity (9:1 trans:cis) due to the staggered conformation preference during cyclization. However, it requires strict anhydrous conditions and specialized equipment for radical initiation.

Post-cyclopropanation fluorination offers precise control over stereochemistry. A patent-pending approach (WO2005003140A1) describes the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate followed by electrophilic fluorination using Selectfluor®. The reaction occurs in dichloromethane at −78°C, with trans-selectivity governed by the equatorial preference of the fluorinating agent.

Comparison with Direct Methods :

Metric Fluorination Post-Cyclopropanation Direct Cyclopropanation
Yield 62% 78%
Trans:cis Ratio 4:1 3:2
Purity ≥99% (HPLC) 95%
Scalability Limited to 500 mg Multi-gram feasible

While this method delivers higher purity, its lower yield and scalability make it less attractive for industrial applications.

Comparative Analysis of Methods

The table below summarizes the four methods’ performance metrics:

Method Yield (%) Trans:cis Scalability Cost ($/g)
Cu-Catalyzed Cyclopropanation 78 3:2 High 120
Halogenative Cyclization 65 9:1 Moderate 240
Post-Cyclopropanation Fluorination 62 4:1 Low 310
Biocatalytic 45 7:1 Experimental 890

Key Trade-offs :

  • Catalytic cyclopropanation balances yield and scalability but requires isomer separation.
  • Halogenative methods excel in selectivity but involve hazardous reagents.
  • Biocatalysis offers sustainability at the expense of cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Features

The ethyl 3-oxopropanoate core is common among analogues, but substituent variations dictate their properties:

Compound Name Substituent Key Structural Feature
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate trans-2-fluorocyclopropyl Fluorinated cyclopropane ring
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluorophenyl Para-fluoroaromatic substituent
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluorophenyl Di-ortho-fluoroaromatic substituent
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-fluorophenyl Ortho-fluoroaromatic substituent
Ethyl 3-Cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate 3-fluorobenzyl + cyclopropyl Fluorobenzyl and cyclopropyl hybrid

Key Observations :

  • Fluorocyclopropyl vs. Aromatic Substituents : The trans-2-fluorocyclopropyl group likely enhances metabolic stability compared to aromatic substituents, as cyclopropane rings are less prone to oxidative degradation .
  • Fluorine Position : Ortho-, para-, or di-fluoro substitutions on aromatic rings modulate electronic effects (e.g., electron withdrawal) and steric bulk, impacting reactivity and binding interactions .

Comparison :

  • Reagent Sensitivity : Aromatic derivatives require precise control of benzyl bromide substituents and base (DIPEA/LiCl), whereas methoxy-substituted variants use milder conditions .

Biological Activity

Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H13_{13}F O3_3
  • Molecular Weight : Approximately 174.17 g/mol
  • Functional Groups : Ethyl ester, cyclopropyl moiety, and a fluorine atom on the cyclopropane ring.

This compound's unique trans configuration of the fluorinated cyclopropane is believed to influence its reactivity and biological properties significantly.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the fluorinated cyclopropyl group allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly in targeting specific cancer pathways. It has been suggested that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Ibrutinib9.2ITK-positive Jurkat
Compound 3d3.58ITK-positive Jurkat
Compound 3j4.16BTK-positive Ramos

These findings indicate that the compound may possess dual inhibitory activity against ITK and BTK, which are critical in certain cancers .

Anti-inflammatory Properties

There is also emerging evidence suggesting that this compound could have anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways through inhibition of specific kinases or receptors associated with inflammatory responses.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives similar to this compound against different cancer cell lines. Results indicated that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing non-cancerous cells .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinities were compared to known inhibitors like Ibrutinib, highlighting its potential as a therapeutic agent .

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